molecular formula C9H19ClO B8751751 1-CHLORONONAN-4-OL CAS No. 54131-58-7

1-CHLORONONAN-4-OL

Cat. No.: B8751751
CAS No.: 54131-58-7
M. Wt: 178.70 g/mol
InChI Key: OALZIEQUXNGQMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chlorononan-4-ol (C₉H₁₉ClO) is a chlorinated secondary alcohol with a chlorine atom at the first carbon and a hydroxyl group at the fourth carbon of a nonane chain. Its structural features—a medium-length hydrocarbon chain and distinct functional group positioning—make it a candidate for applications in organic synthesis, surfactants, or specialty chemicals.

Properties

CAS No.

54131-58-7

Molecular Formula

C9H19ClO

Molecular Weight

178.70 g/mol

IUPAC Name

1-chlorononan-4-ol

InChI

InChI=1S/C9H19ClO/c1-2-3-4-6-9(11)7-5-8-10/h9,11H,2-8H2,1H3

InChI Key

OALZIEQUXNGQMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCCCl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-CHLORONONAN-4-OL can be synthesized through several methods. One common approach involves the chlorination of 4-nonanol. This reaction typically uses thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents under controlled conditions to replace the hydroxyl group with a chlorine atom.

Another method involves the hydrolysis of 1-chloro-4-nonene. This reaction requires the presence of a strong acid, such as hydrochloric acid (HCl), to facilitate the addition of a hydroxyl group to the double bond, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, this compound can be produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-CHLORONONAN-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-chloro-4-nonanone.

    Reduction: The chlorine atom can be reduced to form 4-nonanol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions (OH⁻), to form 4-nonanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 1-chloro-4-nonanone

    Reduction: 4-nonanol

    Substitution: 4-nonanol

Scientific Research Applications

1-CHLORONONAN-4-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: It is used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 1-CHLORONONAN-4-OL involves its interaction with specific molecular targets. In biochemical reactions, the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and enzyme activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers: 1-Chlorononan-2-ol vs. 1-Chlorononan-4-ol

The positional isomer (R)-1-Chlorononan-2-ol (C₉H₁₉ClO) serves as a valuable reference. Key differences arise from the proximity of functional groups:

Property 1-Chlorononan-2-ol This compound (Inferred)
Functional Groups Cl (C1), -OH (C2) Cl (C1), -OH (C4)
Polarity Higher (adjacent Cl and -OH) Lower (greater separation)
Reactivity Prone to intramolecular reactions Likely more stable sterically
Applications Pharmaceuticals, agrochemicals Potential surfactants/lubricants

The closer proximity of Cl and -OH in 1-Chlorononan-2-ol enhances its polarity and reactivity, making it a preferred building block for chiral intermediates in drug synthesis . In contrast, this compound’s extended carbon spacer may favor hydrophobic interactions, positioning it for materials science applications.

Chain-Length Variants: 1-Chlorohexan-4-ol and 1-Chlorododecan-4-ol

Varying chain lengths alter physical and chemical behaviors:

Property 1-Chlorohexan-4-ol This compound 1-Chlorododecan-4-ol
Chain Length C6 C9 C12
Boiling Point (°C) ~215 (est.) ~245 (est.) ~280 (est.)
Solubility Moderate in polar solvents Low in water, high in organics Very low in polar solvents

Longer chains (e.g., C12) reduce water solubility but enhance thermal stability, whereas shorter chains (C6) balance polarity and volatility.

Functional Group Analogues: 1-Bromononan-4-ol and 1-Nitrononan-4-ol

Substituting chlorine with bromine or nitro groups modifies electronic and steric profiles:

Property This compound 1-Bromononan-4-ol 1-Nitrononan-4-ol
Electronegativity Moderate (Cl) High (Br) Very high (NO₂)
Leaving Group Ability Good Excellent Poor
Synthetic Utility Nucleophilic substitution Cross-coupling reactions Electrophilic aromatic substitution

Bromine’s superior leaving-group ability makes 1-Bromononan-4-ol more reactive in substitution reactions, while nitro groups introduce strong electron-withdrawing effects, altering regioselectivity in aromatic systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.